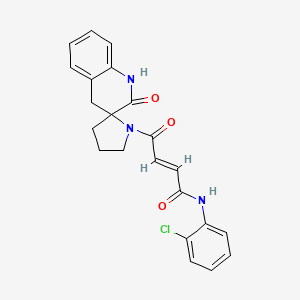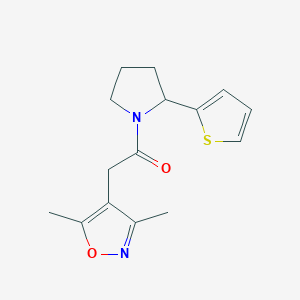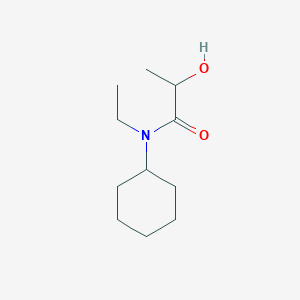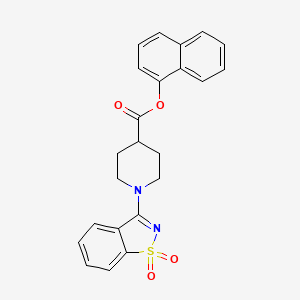
Chitin synthase inhibitor 1
Descripción general
Descripción
Chitin synthase inhibitor 1 is a compound that targets chitin synthase, an enzyme responsible for the synthesis of chitin. Chitin is a structural polysaccharide found in the cell walls of fungi, the exoskeletons of insects, and the shells of crustaceans. By inhibiting chitin synthase, this compound disrupts the formation of chitin, making it a valuable tool in antifungal and insecticidal applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of chitin synthase inhibitor 1 typically involves the use of maleimide compounds. These compounds are designed and synthesized through a series of chemical reactions that include the formation of glycosidic linkages and the incorporation of specific functional groups to enhance inhibitory activity .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as molecular docking, saturation mutagenesis, and molecular dynamics simulations to design and refine the inhibitor .
Análisis De Reacciones Químicas
Types of Reactions: Chitin synthase inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
Chitin synthase inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the synthesis and degradation of chitin.
Biology: Employed in research on fungal cell wall biosynthesis and insect exoskeleton formation.
Medicine: Investigated for its potential as an antifungal and insecticidal agent.
Industry: Utilized in the development of new antifungal drugs and insecticides
Mecanismo De Acción
Chitin synthase inhibitor 1 exerts its effects by binding to the active site of chitin synthase, thereby blocking the enzyme’s ability to catalyze the formation of glycosidic linkages in chitin. This inhibition disrupts the synthesis of chitin, leading to weakened cell walls in fungi and compromised exoskeletons in insects . The molecular targets involved include the glycosyl donor and acceptor substrates, as well as the chitin-conducting trans-membrane channel .
Comparación Con Compuestos Similares
Polyoxin: An antifungal agent that inhibits chitin synthase by mimicking the structure of the enzyme’s natural substrate.
Nikkomycin: Another antifungal agent that acts as a competitive inhibitor of chitin synthase.
Uniqueness: Chitin synthase inhibitor 1 is unique in its ability to effectively inhibit chitin synthase with high specificity and potency. Its design and synthesis involve advanced techniques that enhance its inhibitory activity and reduce potential side effects .
Propiedades
IUPAC Name |
(E)-N-(2-chlorophenyl)-4-oxo-4-(2-oxospiro[1,4-dihydroquinoline-3,2'-pyrrolidine]-1'-yl)but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c23-16-7-2-4-9-18(16)24-19(27)10-11-20(28)26-13-5-12-22(26)14-15-6-1-3-8-17(15)25-21(22)29/h1-4,6-11H,5,12-14H2,(H,24,27)(H,25,29)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUGBSZAHFZXDM-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=CC=CC=C3NC2=O)N(C1)C(=O)C=CC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CC3=CC=CC=C3NC2=O)N(C1)C(=O)/C=C/C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Oxo-2-(1-phenylethylamino)ethyl] 2-fluoro-4-methoxybenzoate](/img/structure/B7453533.png)
![1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7453548.png)
![2-[1-(4-methylphenyl)-5-oxo-2-thiophen-2-ylpyrrolidine-3-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7453554.png)
![4-acetyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7453555.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7453559.png)

![4-[2-Hydroxy-3-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propoxy]benzonitrile](/img/structure/B7453566.png)

![2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-methylamino]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7453572.png)
![ethyl 4-methyl-6-[3-(2-methylphenoxy)propanoyloxymethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7453574.png)
![N-(2,6-dimethylphenyl)-2-[[2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetyl]amino]acetamide](/img/structure/B7453588.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzamide](/img/structure/B7453603.png)

![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7453627.png)
